N-methoxy-N-methyloxolane-2-carboxamide
Description
N-Methoxy-N-methyloxolane-2-carboxamide is a cyclic ether derivative containing a tetrahydrofuran (oxolane) ring fused with a carboxamide group. The compound features a methoxy (OCH₃) and methyl (CH₃) substituent on the nitrogen atom of the amide moiety, distinguishing it from simpler carboxamide analogs. It is commercially available in quantities such as 2g and 10g, as listed by CymitQuimica, a supplier specializing in ether-based compounds .
Properties
IUPAC Name |
N-methoxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRFBMUQOGBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methoxy-N-methyloxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with methoxyamine and methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
N-methoxy-N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methoxy-N-methyloxolane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural analogs can be inferred based on its functional groups and molecular architecture:
Structural Analogues
N-Methoxy-N-methylpropanamide : An acyclic analog with similar N-substituents but lacking the oxolane ring, which may influence solubility and conformational stability.
Oxolane-2-carboxamide : The parent compound without N-substituents, likely exhibiting higher crystallinity due to unmodified amide hydrogen bonding.
Hypothetical Physicochemical Properties
The methoxy and methyl groups on the amide nitrogen are expected to:
- Reduce aqueous solubility compared to unsubstituted carboxamides due to steric hindrance and decreased hydrogen-bonding capacity.
- Enhance lipid solubility, making the compound more suitable for non-polar reaction media or membrane permeability in biological contexts.
Data Table: Illustrative Comparison of Key Features
Note: Specific experimental data are unavailable in the provided evidence. The table below is based on general trends for analogous compounds.
| Compound | Molecular Weight (g/mol) | Predicted Solubility (Water) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-Methoxy-N-methyloxolane-2-carboxamide | ~173.2 | Low | Oxolane, N-methoxy-N-methylamide | Organic synthesis, intermediates |
| N-Methyloxolane-2-carboxamide | ~143.2 | Moderate | Oxolane, N-methylamide | Pharmaceuticals, polymers |
| N-Methoxy-N-methylpropanamide | ~131.2 | Moderate | Acyclic amide, N-methoxy-N-methyl | Solvents, agrochemicals |
Biological Activity
N-methoxy-N-methyloxolane-2-carboxamide is a chemical compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a carboxamide functional group attached to an oxolane backbone. Its molecular formula is with a molecular weight of 173.21 g/mol. The unique structural characteristics contribute to its diverse biological activities and applications in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact mechanism may vary depending on the biological context in which the compound is applied.
Biological Activities
- Anticancer Potential : Research indicates that derivatives of this compound may disrupt critical protein interactions involved in cancer biology. For instance, studies have shown that it can interfere with the Mdm2-p53 interaction, potentially activating tumor suppressor pathways.
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities, which could lead to therapeutic effects in various diseases. For example, its influence on kinases involved in cancer progression has been noted.
- Toxicological Profile : Safety assessments indicate that this compound exhibits low toxicity levels when used within recommended limits. Toxicological studies have identified no observed adverse effect levels (NOAELs) for reproductive and developmental toxicity, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through the activation of p53 pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of certain kinases associated with cancer progression. The results showed that this compound effectively inhibited kinase activity, leading to decreased proliferation in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and carboxamide groups | Anticancer properties; enzyme modulation |
| (2S)-Naringenin | Dihydro-flavonoid | Antioxidant and anti-inflammatory effects |
| (2S,4S)-4-fluoroproline | Fluorinated proline derivative | Studied for biological properties |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
